molecular formula C12H12O2 B8343534 1,3-Dimethyl-1H-indene-2-carboxylic acid

1,3-Dimethyl-1H-indene-2-carboxylic acid

Cat. No.: B8343534
M. Wt: 188.22 g/mol
InChI Key: COEOLVKFXAPDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-1H-indene-2-carboxylic acid is a chemical compound with the molecular formula C12H12O2 . It belongs to the important class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH) . This functional group makes the molecule highly polar, allowing it to act as both a hydrogen-bond donor and acceptor, and contributes to its high solubility in polar solvents . Carboxylic acids are fundamental building blocks in organic and medicinal chemistry, and this indene-based derivative offers researchers a structurally interesting scaffold for diverse applications . In the field of organic synthesis, this acid serves as a versatile precursor. The carboxyl group can undergo classical transformations such as esterification and amidation to produce a library of novel compounds . These reactions are pivotal in green chemistry approaches, including methods using microwave irradiation for higher efficiency . Furthermore, carboxylic acids are key components in multicomponent reactions like the Ugi and Passerini reactions, which are powerful tools for rapidly generating molecular complexity and diversity for drug discovery efforts . The indene core of the molecule is a privileged structure in medicinal chemistry, found in biologically active molecules and natural products, which underscores its potential in pharmaceutical research . Beyond pharmaceutical applications, this compound holds significant value in materials science and nanotechnology. Carboxylic acids are extensively used as surface modifiers for metallic nanoparticles and carbon nanostructures like graphene and nanotubes . The carboxyl group coordinates with metal surfaces, serving as a passivating agent to prevent nanoparticle agglomeration, control size and morphology, and improve dispersion in various solvents or polymer matrices . This enables the creation of advanced nanocomposites with tailored optical, catalytic, or electrical properties. Its structure also suggests potential use in polymer science, where carboxylic acids can act as monomers or additives . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1,3-dimethyl-1H-indene-2-carboxylic acid

InChI

InChI=1S/C12H12O2/c1-7-9-5-3-4-6-10(9)8(2)11(7)12(13)14/h3-7H,1-2H3,(H,13,14)

InChI Key

COEOLVKFXAPDRM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=C1C(=O)O)C

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethyl 1h Indene 2 Carboxylic Acid and Analogues

General Strategies for Constructing the 1H-Indene-2-carboxylic Acid Skeleton

The synthesis of the 1H-indene-2-carboxylic acid core is a fundamental step towards obtaining more complex derivatives. Various organic reactions can be employed to construct this bicyclic system, primarily involving cyclization and multi-step transformations.

Cyclization Reactions in Indene (B144670) Carboxylic Acid Formation

Cyclization reactions are a cornerstone in the synthesis of cyclic molecules, including the indene skeleton. These reactions often involve the formation of the five-membered ring onto a pre-existing benzene (B151609) derivative. A range of catalytic and non-catalytic methods have been developed to achieve this transformation.

For instance, Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides a route to substituted indenes. This approach, utilizing a catalytic amount of a strong acid like trifluoromethanesulfonic acid, can proceed under mild conditions to afford various indene derivatives in good to excellent yields. The mechanism is believed to involve the formation of a stable benzylic carbocation followed by an intramolecular electrophilic attack on one of the double bonds to close the ring.

Another strategy involves the transition metal-catalyzed cyclization of appropriate precursors. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can yield indene derivatives. organic-chemistry.org Similarly, iron(III) chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce functionalized indenes. organic-chemistry.org Furthermore, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by ruthenium complexes, can lead to 1-substituted-1H-indene products. organic-chemistry.org These methods highlight the versatility of transition metals in forging the indene ring system.

A summary of representative cyclization strategies is presented in the table below.

Catalyst/ReagentStarting MaterialsProduct TypeReference
Trifluoromethanesulfonic acidDiaryl- or alkyl aryl-1,3-dienesSubstituted indenesN/A
Rh(I) catalyst2-(chloromethyl)phenylboronic acid and alkynesIndene derivatives organic-chemistry.org
Iron(III) chlorideN-benzylic sulfonamides and internal alkynesFunctionalized indenes organic-chemistry.org
Ruthenium complex2-alkyl-1-ethynylbenzene derivatives1-substituted-1H-indenes organic-chemistry.org

Multi-step Organic Transformations Leading to Indene Carboxylic Acid Derivatives

Often, the synthesis of functionalized indene carboxylic acids requires a sequence of reactions. A notable multi-step approach commences with 1-hydroxy-1H-indene-2-carboxylic acid. researchgate.net This precursor can undergo esterification with various alcohols in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the corresponding alkyl esters. researchgate.net These ester intermediates can then be subjected to further modifications.

One such modification involves the conversion of the hydroxyl group to a better leaving group, such as an acetate (B1210297). The resulting allyl acetate can then undergo a coupling reaction with Grignard reagents in the presence of a catalytic amount of a copper salt, like lithium dibromocuprate (LiCuBr₂), at low temperatures. researchgate.net This sequence allows for the introduction of an alkyl or aryl group at the 1-position of the indene ring, affording 1-alkyl-1H-indene-2-carboxylates in good yields. researchgate.net Subsequent hydrolysis of the ester group would then yield the desired 1-substituted-1H-indene-2-carboxylic acid.

This two-step methodology provides a facile route to highly substituted indene derivatives, starting from a common intermediate. researchgate.netresearchgate.net

Specific Approaches for Introducing Dimethyl Substitution and the Carboxylic Acid Group

To synthesize the target molecule, 1,3-Dimethyl-1H-indene-2-carboxylic acid, specific methods are required to introduce the two methyl groups at positions 1 and 3, in addition to ensuring the presence of the carboxylic acid function at position 2.

Synthesis via Ester Precursors and Subsequent Hydrolysis

A common and effective strategy for the synthesis of carboxylic acids is the hydrolysis of their corresponding esters. This approach is particularly useful as esters are often more readily synthesized and purified than the parent carboxylic acids. The synthesis of this compound can be envisioned through the preparation of a suitable dimethylated indenyl ester precursor.

Based on the multi-step strategy described previously, one could potentially start with an appropriate precursor that allows for the introduction of methyl groups at both the 1 and 3 positions. For instance, the alkylation of indene itself can be a route to introduce substituents. A process for producing 1,3-dialkylindenes involves reacting indene with an alcohol in the presence of a highly alkaline metal hydroxide. google.com While this method directly addresses the substitution pattern, incorporating the carboxylic acid at the 2-position would require further synthetic steps.

A more direct approach would be the alkylation of an existing indene-2-carboxylic acid ester. The allylic alkylation of indene-2-carbaldehydes with Morita-Baylis-Hillman (MBH) carbonates has been described, which proceeds via pentaenolate intermediates. researchgate.netrsc.org This suggests that the indene ring system can be functionalized at the allylic positions (1 and 3). A similar strategy could potentially be adapted for the methylation of an indene-2-carboxylic acid ester.

Once the desired this compound ester is obtained, the final step is the hydrolysis of the ester group. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. Base-promoted hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid.

Hydrolysis MethodReagentsKey Features
Acid-Catalyzed HydrolysisEster, excess water, strong acid (e.g., H₂SO₄)Reversible reaction
Base-Promoted Hydrolysis (Saponification)Ester, strong base (e.g., NaOH), followed by acid workupIrreversible reaction

Reaction of Indene Derivatives with Specific Amine Reagents

While the direct conversion of an indene derivative to a carboxylic acid using amine reagents is not a standard transformation, amines are crucial in the synthesis of amides from carboxylic acids and their derivatives. Carboxylic acid reductases, for example, can catalyze amide bond formation from a carboxylic acid and an amine. nih.gov This enzymatic approach, following initial adenylation of the carboxylic acid, allows for the direct reaction of the acyl adenylate with an amine nucleophile. nih.gov

In a more traditional chemical synthesis context, carboxylic acids can be converted to amides, which can then be hydrolyzed to the parent carboxylic acid. The direct conversion of a carboxylic acid to an amide by reaction with an amine typically requires harsh conditions, such as high heat, to drive the dehydration of the initially formed ammonium (B1175870) carboxylate salt. libretexts.org

Alternatively, activating agents can be used to facilitate amide formation under milder conditions. Dicyclohexylcarbodiimide (B1669883) (DCC) is a common reagent for this purpose. libretexts.org

Microwave-Assisted Synthetic Protocols for Indene-2-carboxamides (as precursors)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The preparation of carboxamides, as precursors to carboxylic acids, can be significantly enhanced using this technology.

A solvent-free method for the direct conversion of carboxylic acids to amides under microwave irradiation has been reported. asianpubs.org This protocol involves the reaction of a carboxylic acid with an ammonium salt in the presence of tosyl chloride, potassium carbonate, silica (B1680970) gel, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. asianpubs.org This approach is applicable to a wide range of carboxylic acids and amines, suggesting its potential utility in the synthesis of indene-2-carboxamides.

The resulting indene-2-carboxamide can then be hydrolyzed to this compound. The hydrolysis of amides to carboxylic acids can be achieved under acidic or basic conditions, often requiring heating. organic-chemistry.org A novel method for the conversion of amides to carboxylic acids utilizes nitrous acid. mdpi.com This reaction proceeds through the formation of an N-nitrosamide, which then rearranges to form the carboxylic acid. mdpi.com

The use of microwave assistance in both the formation and potential hydrolysis of the amide precursor could offer an efficient synthetic route to the target molecule.

Mechanistic Insights into Synthetic Transformations

A thorough examination of the reaction mechanisms provides a deeper understanding of the formation of indene carboxylic acid derivatives.

The Perkin reaction, a well-established method for the synthesis of α,β-unsaturated aromatic acids, can be adapted for the preparation of certain indene carboxylic acid derivatives. byjus.comwikipedia.org This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. byjus.comwikipedia.org

The generally accepted mechanism for the Perkin reaction, which can be extrapolated to the synthesis of indene precursors, proceeds through several key steps:

Formation of a Carbanion: The alkali salt of the acid acts as a base, abstracting an α-hydrogen from the acid anhydride to form a resonance-stabilized carbanion intermediate. scribd.com

Nucleophilic Attack: The generated carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. This results in the formation of an alkoxide intermediate.

Intramolecular Acetyl Transfer: A subsequent intramolecular acetyl transfer from the carboxyl oxygen to the alkoxide oxygen occurs, leading to a more stable intermediate.

Elimination: The intermediate then undergoes elimination of an acetate ion, leading to the formation of an α,β-unsaturated acid anhydride.

Hydrolysis: Finally, hydrolysis of the acid anhydride yields the desired α,β-unsaturated aromatic acid.

In the context of synthesizing indene carboxylic acid derivatives, a modified Perkin reaction has been utilized. For instance, the synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid was achieved through a Perkin reaction involving 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile and tert-butyl acetoacetate (B1235776) in the presence of acetic anhydride and triethylamine. mdpi.com While the specific intermediates would differ, the fundamental principles of carbanion formation and subsequent condensation are analogous to the classic Perkin reaction.

A potential side reaction that can occur during Perkin-type reactions is decarboxylation, which can lead to the formation of an alkene as a byproduct. longdom.org

A prominent and efficient method for constructing the indene core is through the Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes. nih.govorganic-chemistry.org This approach offers a direct pathway to substituted indenes under mild conditions. organic-chemistry.org

The mechanism of this acid-catalyzed cyclization can be detailed as follows:

Protonation: The reaction is initiated by the protonation of one of the double bonds of the 1,3-diene by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH). organic-chemistry.org Following Markovnikov's rule, the proton adds to the less substituted carbon, leading to the formation of a stable benzylic carbocation. organic-chemistry.org

Cationic Cyclization: The newly formed carbocation is then attacked intramolecularly by the electron-rich aromatic ring. This electrophilic aromatic substitution results in the formation of a five-membered ring, characteristic of the indene skeleton.

Deprotonation: The final step involves the deprotonation of the cyclized intermediate, which regenerates the aromaticity of the benzene ring and the catalytic Brønsted acid. organic-chemistry.org

This method has been shown to be effective for a variety of substrates, including those with both electron-donating and electron-withdrawing groups on the aromatic rings. organic-chemistry.org The choice of acid catalyst is critical, with trifluoromethanesulfonic acid often demonstrating superior performance over other acids and transition-metal catalysts. organic-chemistry.org

The following table summarizes the key steps in the acid-catalyzed cyclization of a generic 1,3-diaryl-1,3-diene:

StepDescriptionIntermediate
1. Protonation A proton from the acid catalyst adds to the double bond, forming a stable benzylic carbocation.Benzylic Carbocation
2. Cyclization The carbocation is attacked by the aromatic ring in an intramolecular electrophilic substitution.Cyclized Cationic Intermediate
3. Deprotonation A base (e.g., the conjugate base of the acid) removes a proton to restore aromaticity and regenerate the catalyst.Substituted Indene

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a significant pathway during the synthesis of carboxylic acids, particularly under certain reaction conditions such as heating. masterorganicchemistry.com This process can occur through different mechanisms, including ionic and radical pathways.

In the context of indene carboxylic acid synthesis, decarboxylation can be an unwanted side reaction, leading to a decrease in the yield of the desired product. For example, as mentioned earlier, decarboxylation can be a minor side reaction in the Perkin reaction. longdom.org

The mechanism of decarboxylation often depends on the structure of the carboxylic acid and the reaction conditions. For β-keto acids, decarboxylation can proceed through a cyclic, concerted transition state upon heating, resulting in an enol intermediate that then tautomerizes to the keto form. masterorganicchemistry.com

For aromatic carboxylic acids, thermolysis can lead to decarboxylation through an acid-promoted ionic pathway. In some cases, the formation of an anhydride intermediate can precede decarboxylation.

Chemical Reactivity and Transformation Pathways of 1,3 Dimethyl 1h Indene 2 Carboxylic Acid Derivatives

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives. Standard transformations such as esterification, amidation, and decarboxylation are key pathways for modifying the molecule's properties and structure.

The conversion of 1,3-Dimethyl-1H-indene-2-carboxylic acid into its corresponding esters and amides is a fundamental derivatization strategy. These reactions are typically facilitated by activating the carboxyl group to make it more susceptible to nucleophilic attack by alcohols or amines.

Carbodiimide coupling agents, such as N,N′-diisopropylcarbodiimide (DIC), are commonly employed for this purpose. researchgate.net In this method, the carboxylic acid reacts with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a nucleophile (an alcohol for esterification or an amine for amidation) to yield the final product and a urea byproduct. researchgate.net These reactions are often performed under mild conditions and are compatible with a wide range of functional groups. researchgate.netresearchgate.net

Table 1: Synthesis of Ester and Amide Derivatives

Reactant Reagent(s) Product Product Type
This compound + Ethanol DIC, DMAP (catalyst) Ethyl 1,3-dimethyl-1H-indene-2-carboxylate Ester
This compound + Diethylamine DIC, HOBt N,N-Diethyl-1,3-dimethyl-1H-indene-2-carboxamide Amide
This compound + Phenol DIC Phenyl 1,3-dimethyl-1H-indene-2-carboxylate Ester
This compound + Aniline DIC N-Phenyl-1,3-dimethyl-1H-indene-2-carboxamide Amide

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO2). masterorganicchemistry.comyoutube.com This reaction is most famously observed in β-keto acids, which undergo decarboxylation upon gentle heating through a cyclic, concerted transition state that results in an enol intermediate. masterorganicchemistry.comyoutube.com

While this compound is not a β-keto acid, decarboxylation can still be induced under different, often more forceful, conditions. Oxidative decarboxylation methods offer a pathway for this transformation. For instance, various protocols using reagents like hypervalent iodine compounds or employing photoredox catalysis can achieve the removal of a carboxyl group from aryl carboxylic acids. organic-chemistry.org Control over these processes is achieved by careful selection of catalysts, oxidants, and reaction conditions (e.g., thermal vs. photochemical) to avoid unwanted side reactions on the indene (B144670) ring.

Transformations of the Indene Ring System

The indene core, consisting of a fused benzene (B151609) and cyclopentadiene ring, allows for further functionalization, although the presence of existing substituents influences the regioselectivity of these reactions.

The indene skeleton can be modified using various synthetic methods. The benzene portion of the molecule can undergo electrophilic aromatic substitution, though the directing effects of the fused ring and the methyl groups must be considered. The double bond within the five-membered ring can also be a site of reactivity, susceptible to reactions such as hydrogenation to form the corresponding indane derivative, or cycloisomerization reactions catalyzed by transition metals like ruthenium or platinum. organic-chemistry.org Furthermore, functional groups on the indene core, if present, can be interconverted. For example, a methoxy group on the ring could be cleaved to a hydroxyl group, which can then be used for further derivatization.

Achieving selective modification at one of the substituted positions—C1-methyl, C3-methyl, or the C2-carboxyl group—without affecting the others presents a significant synthetic challenge. nih.gov The relative reactivity of these positions dictates the outcome of many reactions. For example, the methyl groups could potentially be functionalized via free-radical halogenation, but achieving selectivity between the C1 and C3 positions would be difficult due to their similar chemical environments. Strategies to achieve selectivity often rely on steric hindrance or the use of directing groups to guide a reagent to a specific site. The principles of selective derivatization, such as those applied to complex molecules like cyclodextrins, highlight the importance of carefully choosing reagents and reaction conditions to modify one site over another. nih.govresearchgate.net

Tautomeric Phenomena in Indene Carboxylic Acid Structures

Tautomers are structural isomers that readily interconvert. Keto-enol tautomerism is a well-known example where an equilibrium exists between a ketone (keto form) and a compound containing a double bond and a hydroxyl group (enol form). libretexts.orgmasterorganicchemistry.com

In the context of indene carboxylic acids, tautomerism relates to the migration of a proton, which shifts the position of the double bonds within the five-membered ring. This compound has a proton at the C1 position, making it an sp3-hybridized center. This proton can migrate, leading to an equilibrium between different indene isomers. For instance, a proton shift from C1 to C3 would result in a different tautomer. This equilibrium can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. masterorganicchemistry.com In some related indene systems, the tautomeric equilibrium can be complex, with certain forms being significantly stabilized by effects like intramolecular hydrogen bonding. libretexts.orgmdpi.com

Table 2: Potential Tautomeric Forms of the Indene Core

Tautomer Name Position of Double Bonds Key Feature
1H-Indene Between C2-C3 Proton at C1
2H-Indene Exocyclic at C2 Proton migration creates C=C at C1 and C3
3H-Indene Between C1-C2 Proton at C3

Derivatization Strategies and Synthesis of Advanced Indene Architectures

Preparation of Indene-2-carboxamide Derivatives

The conversion of 1,3-Dimethyl-1H-indene-2-carboxylic acid to its corresponding carboxamide derivatives is a fundamental transformation that introduces a key structural motif found in many biologically active compounds. This conversion is typically achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A variety of modern coupling reagents can be employed to facilitate this amide bond formation, minimizing side reactions and often proceeding under mild conditions.

Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.gov Phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents such as HATU also provide high yields of amides. google.com More recently, greener and one-pot methodologies have been developed that avoid traditional coupling reagents altogether, utilizing thioester intermediates. nih.gov

The choice of coupling agent, solvent, and base can be tailored to the specific amine being used, allowing for the synthesis of a diverse library of N-substituted 1,3-dimethyl-1H-indene-2-carboxamides.

Table 1: Representative Coupling Reagents for the Synthesis of Indene-2-carboxamide Derivatives

Coupling Reagent Additive/Base Typical Solvent Key Features
EDC HOBt, DIPEA DMF, CH₂Cl₂ Water-soluble carbodiimide, byproducts are easily removed. nih.gov
DCC DMAP CH₂Cl₂ Highly efficient, though the dicyclohexylurea byproduct can be difficult to remove. khanacademy.org
HATU DIPEA, Et₃N DMF, NMP Uronium-based, highly effective for hindered amines and acids. google.com
PyBOP DIPEA DMF Phosphonium-based, good for sensitive substrates.
Dipyridyl dithiocarbonate (DPDTC) None (for thioester formation) Neat, then organic solvent Green, one-pot procedure avoiding traditional coupling agents. nih.gov

Synthesis of Indene (B144670) Amino Acid Analogues

The incorporation of the rigid indene scaffold into amino acid structures can lead to conformationally constrained analogues with unique biological properties. While the direct conversion of this compound to an α-amino acid is a challenging transformation, several synthetic strategies can be envisioned to prepare indene-based amino acid analogues.

One common approach for the synthesis of α-amino acids involves the amination of α-halocarboxylic acids. quora.com This would require the selective α-halogenation of this compound, followed by nucleophilic substitution with an amine source. Another powerful method is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis. A variant of this could potentially start from a suitable indanone precursor.

More sophisticated methods for preparing constrained amino acids like 2-aminoindane-2-carboxylic acid have been developed, for example, through the alkylation of a nucleophilic glycine (B1666218) equivalent. nih.gov While not a direct derivatization of the parent carboxylic acid, these methods highlight pathways to access amino acids containing the indane core structure, which is closely related to the indene scaffold. The synthesis of such analogues often focuses on achieving high diastereoselectivity, which can be controlled by the choice of chiral auxiliaries or catalysts. nih.gov

Table 2: Synthetic Approaches to Indene Amino Acid Analogues

Synthetic Method Key Transformation Starting Material Precursor Potential Advantages
α-Halogenation and Amination Nucleophilic substitution of an α-halo acid This compound Direct functionalization of the carboxylic acid. quora.com
Strecker Synthesis Cyanation and amination of a ketone 1,3-Dimethylindan-2-one Well-established method for α-amino acid synthesis.
Alkylation of Glycine Equivalent Diastereoselective alkylation o-Dibromoxylene High yields and stereochemical control. nih.gov
Asymmetric Brønsted Acid Catalysis Iminium ion cyclization 2-Alkenylbenzaldimines Enantioselective synthesis of aminoindenes. rsc.org

Development of Novel Heterocyclic and Fused-Ring Indene Derivatives

Fusing a heterocyclic ring to the indene framework can significantly alter its electronic properties and biological activity. The carboxylic acid group of this compound or a derivative thereof can be a key functional group for the construction of such fused systems.

A common strategy involves the reaction of a dicarbonyl compound or a related species with a binucleophile to build the new heterocyclic ring. For instance, the indene carboxylic acid could be converted into a β-keto ester, which could then be reacted with hydrazine (B178648) to form a fused pyrazole (B372694) ring. Alternatively, reaction with a hydroxylamine (B1172632) could yield a fused isoxazole.

Palladium-catalyzed intramolecular cyclizations are also a powerful method for the synthesis of fused heterocycles. For example, a suitably functionalized indene derivative could undergo an intramolecular Heck reaction or a Buchwald-Hartwig amination to form a new ring. Cascade reactions, where multiple bonds are formed in a single operation, can also be employed to efficiently construct complex fused-ring systems. For example, a cascade imination/intramolecular decarboxylative coupling has been used to synthesize 3H-pyrazolo[3,4-c]isoquinolines. nih.gov

Table 4: Examples of Fused Heterocyclic Systems Derived from Indene Precursors

Heterocyclic Ring Synthetic Approach Key Reagents/Catalysts
Pyrazole Condensation Hydrazine
Isoxazole Condensation Hydroxylamine
Pyridine Multi-component reaction Ammonia, Aldehyde
Thiophene Gewald reaction Sulfur, Amine
Benzimidazole Oxidative cyclization o-Phenylenediamine

Introduction of Specific Substituents to Modulate Reactivity and Properties

The introduction of specific substituents onto the this compound scaffold can be used to fine-tune its chemical reactivity and physical properties. Substituents can be introduced on the aromatic ring, the cyclopentene (B43876) ring, or the methyl groups.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be used to introduce functional groups onto the benzene (B151609) ring of the indene core. The directing effects of the existing alkyl and carboxyl groups will influence the position of substitution.

The methyl groups could potentially be functionalized through radical halogenation followed by nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Furthermore, the double bond of the indene ring can undergo various addition reactions, although this may lead to the loss of the indene's characteristic structure.

The steric and electronic effects of the dual methyl groups already present in 1,3-Dimethyl-1H-indene-1-carboxylic acid (a regioisomer of the title compound) are known to influence its reactivity, for example by enhancing its stability against oxidation. Similar effects would be expected for the title compound and its derivatives.

Table 5: Potential Substituents and Their Effects on Indene Properties

Substituent Position of Introduction Potential Effect on Properties
Nitro (-NO₂) Aromatic Ring Electron-withdrawing, can be reduced to an amino group.
Halogen (-Cl, -Br) Aromatic Ring Can be used for cross-coupling reactions to introduce further complexity.
Acyl (-COR) Aromatic Ring Can be further modified, e.g., to an alkyl group via reduction.
Hydroxyl (-OH) Aromatic Ring Can be introduced via nucleophilic aromatic substitution or other methods.
Alkyl/Aryl Aromatic Ring Can be introduced via Friedel-Crafts alkylation or cross-coupling reactions.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. For 1,3-Dimethyl-1H-indene-2-carboxylic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the methine proton, and the carboxylic acid proton. The aromatic protons would typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring. The two methyl groups, being in different chemical environments (one at position 1 and the other at position 3), would likely appear as distinct singlets or doublets, depending on neighboring protons, in the upfield region. The proton of the carboxylic acid group is characteristically found at a very downfield chemical shift, often above δ 10 ppm, and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of 12 distinct carbon signals would be expected, unless there is accidental chemical shift equivalence. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of the spectrum, around δ 170-185 ppm. princeton.edu The carbons of the aromatic ring would resonate in the δ 120-150 ppm range. The sp³-hybridized carbons of the indene (B144670) ring and the methyl groups would be found in the more shielded, upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Carboxylic Acid H>10-Broad Singlet
Aromatic H's7.0 - 8.0120 - 150Multiplets
C1-HVariableVariableQuartet/Multiplet
C3-CH₃VariableVariableSinglet/Doublet
C1-CH₃VariableVariableDoublet
Carboxylic Acid C=O-170 - 185-

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

To definitively assign the ¹H and ¹³C NMR signals, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of protonated carbons. For instance, the signals for the methyl protons in the ¹H NMR spectrum can be directly correlated to the signals of the methyl carbons in the ¹³C NMR spectrum. This technique is instrumental in distinguishing between the different CH, CH₂, and CH₃ groups within the molecule. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₂H₁₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the calculated and observed mass would provide strong evidence for the proposed molecular formula. mdpi.com

Interactive Data Table: HRMS Data

Formula Calculated Exact Mass (m/z) Observed Exact Mass (m/z)
C₁₂H₁₂O₂188.0837To be determined experimentally

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.org A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. mdpi.com Absorptions in the 1600-1450 cm⁻¹ region are indicative of C=C stretching vibrations within the aromatic ring, while C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Carboxylic Acid)~1700 (strong, sharp)
C=C (Aromatic)1600 - 1450
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. wikipedia.org The results of elemental analysis are used to confirm the empirical formula of the compound, which can then be compared with the molecular formula determined by mass spectrometry. For a compound with the molecular formula C₁₂H₁₂O₂, the theoretical elemental composition can be calculated.

Interactive Data Table: Elemental Analysis Data

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C)76.57To be determined experimentally
Hydrogen (H)6.43To be determined experimentally
Oxygen (O)17.00To be determined experimentally

A close agreement between the experimentally determined percentages and the theoretical values would provide strong confirmation of the elemental composition of this compound. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (where single crystals are obtainable for derivatives)

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound that can be grown into single crystals of suitable quality, this method provides precise data on bond lengths, bond angles, and torsion angles, collectively defining the molecule's conformation. Furthermore, for chiral derivatives, X-ray crystallography can establish the absolute stereochemistry, a critical aspect for understanding their biological activity and chemical properties.

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensities and positions of which are used to calculate the electron density distribution within the crystal. From this electron density map, a detailed model of the molecular structure can be built and refined.

The crystallographic investigation of this derivative reveals detailed information about its solid-state conformation. The molecule comprises a fused ring system with a quaternary carbon atom that connects a p-toluoyl group and an ethoxycarbonyl group nih.gov. The dihedral angle between the fused benzene ring and the plane formed by the O=C—C—C=O atoms is 82.5 (4)°, while the dihedral angle between the planes of the two benzene rings is 53.4 (2)° nih.gov. Such precise geometrical parameters are fundamental to understanding the steric and electronic interactions that govern the molecule's shape.

In the crystal lattice, molecules of Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate are interconnected through C—H⋯O hydrogen bonds, forming chains that extend along the researchgate.net crystallographic direction nih.gov. This information about intermolecular interactions is crucial for understanding the crystal packing and the physical properties of the solid material.

The crystallographic data for this derivative are summarized in the interactive table below.

Parameter Value
Chemical Formula C₂₀H₂₀O₃
Molar Mass 308.37 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.1957 (14) Å, b = 6.1287 (10) Å, c = 32.995 (5) Å, β = 93.014 (3)°
Unit Cell Volume 1655.0 (5) ų
Molecules per Unit Cell (Z) 4
Radiation Mo Kα
Temperature 298 K
Dihedral Angle (fused benzene ring and O=C—C—C=O plane) 82.5 (4)°
Dihedral Angle (between benzene rings) 53.4 (2)°

For chiral derivatives of this compound, X-ray crystallography using anomalous dispersion effects can be employed to determine the absolute configuration of stereocenters. This is particularly important for compounds with potential pharmacological applications, where different enantiomers can exhibit distinct biological activities. The synthesis and crystallization of a chiral derivative would allow for the unambiguous assignment of the (R) or (S) configuration at each chiral center.

Computational and Theoretical Investigations of 1,3 Dimethyl 1h Indene 2 Carboxylic Acid Systems

Quantum Chemical Calculations on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1,3-Dimethyl-1H-indene-2-carboxylic acid. These methods, particularly Density Functional Theory (DFT), are employed to determine the molecule's electronic structure, stability, and reactivity. For analogous compounds, such as other indene (B144670) derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311G+(d,p) have been successfully utilized to optimize molecular geometry and analyze electronic properties. nih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic group, indicating their susceptibility to electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and intramolecular interactions, providing insights into the delocalization of electron density within the molecule. nih.gov While specific data for the target compound is unavailable, studies on similar aromatic carboxylic acids have demonstrated the utility of these methods in elucidating electronic characteristics. nih.gov

Table 1: Illustrative Electronic Properties Calculated for Aromatic Carboxylic Acids using DFT

PropertyTypical Calculated Value RangeSignificance
HOMO Energy-6.0 to -7.5 eVRelates to electron-donating ability
LUMO Energy-1.5 to -3.0 eVRelates to electron-accepting ability
HOMO-LUMO Gap3.5 to 5.0 eVIndicator of chemical stability
Dipole Moment1.0 to 4.0 DMeasure of molecular polarity

Note: This table presents typical value ranges for aromatic carboxylic acids and is for illustrative purposes only. Actual values for this compound would require specific calculations.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in mapping out potential reaction pathways and identifying transition states for chemical transformations involving this compound. For instance, in studying the formation of indene and its derivatives in combustion processes, ab initio calculations and statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory have been applied to calculate thermal rate constants. nih.govacs.org These studies investigate complex reaction networks, including hydrogen abstraction, addition, and cyclization reactions. nih.govacs.org

For a specific reaction of this compound, such as esterification or decarboxylation, computational methods can be used to locate the transition state structure on the potential energy surface. The energy barrier of the reaction, which is the energy difference between the reactants and the transition state, can then be calculated. This provides a quantitative measure of the reaction rate. Computational studies on intramolecular additions of carboxylic acids to olefins, catalyzed by metal ions, have proposed mechanisms involving the activation of the double bond followed by nucleophilic attack by the carboxyl group. uchicago.edu While the indene system is aromatic, similar principles of modeling reaction coordinates can be applied.

Molecular Modeling Approaches for Conformational Analysis

The presence of the dimethyl and carboxylic acid substituents on the indene scaffold of this compound introduces conformational flexibility. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are essential for identifying the most stable conformations (conformers) and understanding the energy landscape of their interconversion.

Conformational analysis typically begins with a systematic or random search of the conformational space to identify low-energy structures. These initial geometries are then optimized using more accurate methods, such as DFT. For substituted cyclic systems like piperidines, which share the feature of having substituents on a ring, the relative energies of different conformers (e.g., axial vs. equatorial) have been determined with high accuracy using computational methods. nih.gov In the case of this compound, key considerations would be the orientation of the carboxylic acid group relative to the indene ring and the relative stereochemistry of the two methyl groups (cis or trans).

The calculation of NMR chemical shifts using methods like Gauge-Including Atomic Orbital (GIAO) can be combined with conformational analysis to determine the preferred conformations of molecules in solution by comparing calculated shifts with experimental data. rsc.org

Table 2: Hypothetical Conformational Energy Profile for this compound

ConformerDihedral Angle (C1-C2-C(O)-OH)Relative Energy (kcal/mol)Population (%)
A (Planar)0.075
B (Twisted)90°1.525

Note: This table is a hypothetical representation of what a conformational analysis might reveal. The actual values would depend on detailed computational studies.

Analysis of Intramolecular Interactions, including Hydrogen Bonding

The structure of this compound allows for the possibility of intramolecular interactions, most notably hydrogen bonding. A hydrogen bond could potentially form between the hydroxyl proton of the carboxylic acid and the π-electron system of the indene ring or potentially with one of the methyl groups, although the latter is less common.

Computational methods are highly effective in identifying and quantifying such weak interactions. The Atoms in Molecules (AIM) theory is a powerful tool for analyzing the electron density topology to find bond critical points (BCPs) that are characteristic of hydrogen bonds. mdpi.com The properties of these BCPs provide information about the strength and nature of the interaction.

Furthermore, the strength of an intramolecular hydrogen bond can be estimated by comparing the energy of the conformer with the hydrogen bond to a conformer where such an interaction is absent (e.g., by rotating the hydroxyl group). nih.gov For dicarboxylic acids, intramolecular hydrogen bond energies have been estimated to be around 28-29 kJ/mol using DFT calculations. nih.gov Infrared (IR) spectroscopy, both experimental and computationally simulated, can also provide evidence for intramolecular hydrogen bonding through the observation of a red-shift in the O-H stretching frequency. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Versatile Building Blocks for Complex Molecular Architectures

Indene (B144670) derivatives, including 1,3-Dimethyl-1H-indene-2-carboxylic acid, serve as crucial building blocks in organic chemistry. researchgate.netresearchgate.net The indene skeleton is a recurring motif in numerous natural and synthetic compounds that exhibit significant biological activity. researchgate.net The carboxylic acid functional group, in particular, enhances its utility, allowing it to participate in a wide array of chemical reactions to form more complex structures.

The versatility of carboxylic acids as foundational units in synthesis is well-established. researchgate.net They can be readily converted into other functional groups such as esters, amides, and acid halides, opening pathways to a diverse range of molecular architectures. The planar nature of the indene core combined with the reactive potential of the carboxylic acid group makes compounds like this compound valuable starting materials for creating intricate molecules with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Precursors in the Development of Functional Organic Materials

The unique electronic and structural properties of the indene ring system make it an attractive component for functional organic materials, especially in the field of organic electronics. researchgate.netnih.gov

One of the most significant applications of indene-based structures is in the development of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). scispace.comossila.com NFAs have rapidly advanced the field of OSCs, leading to power conversion efficiencies that now surpass those of traditional fullerene-based acceptors. scispace.com This improvement is largely due to the tunability of the optical and electronic properties of NFAs, which allows for broader light absorption and optimized energy levels. scispace.comossila.comnih.gov

Indene derivatives are central to the design of many high-performance NFAs. Specifically, molecules featuring 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene as terminal "anchor" groups have proven to be exceptionally effective. mdpi.com This indene-based unit acts as a strong electron-accepting group, which is critical for efficient charge separation at the donor-acceptor interface in the solar cell's active layer. scispace.com Structurally similar compounds, such as 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, are direct synthetic intermediates for creating these essential NFA components. mdpi.com The strategic modification of the indene core, including the addition of methyl groups, allows for fine-tuning of the molecule's solubility, morphology, and electronic energy levels, which directly impacts the final device performance. nih.gov

Table 1: Advantages of Non-Fullerene Acceptors (NFAs) in Organic Solar Cells

Feature Description Impact on Performance
Tunable Energy Levels The HOMO and LUMO energy levels can be precisely adjusted through chemical modification. ossila.com Optimizes open-circuit voltage (Voc) and charge transfer efficiency. nih.gov
Broad Light Absorption NFAs can be designed to absorb light in different parts of the solar spectrum, complementing the absorption of the donor material. scispace.com Increases the overall short-circuit current (Jsc) and light-harvesting ability.
Morphological Stability NFA-based devices often exhibit greater thermal and photochemical stability compared to their fullerene counterparts. Leads to longer device lifetimes and more reliable performance.
Synthetic Versatility The chemical structures can be readily modified, allowing for targeted improvements in properties. ossila.com Accelerates the development of new, more efficient acceptor materials.

The indene framework and its derivatives are valuable as monomers in polymerization reactions to create polymers with specific, tailored properties. researchgate.net The rigid structure of the indene unit, when incorporated into a polymer backbone, can impart desirable characteristics such as high thermal stability and specific optoelectronic properties.

While direct polymerization of this compound is not widely documented, the functional groups present offer clear pathways for its use as a monomer. The carboxylic acid can be converted into an ester or acid chloride, which can then undergo condensation polymerization with a suitable diol or diamine comonomer. Such polymers could find applications as specialty resins or functional materials in optics and electronics. jfe-chem.com

Employment as Reagents in Specific Organic Transformations

Beyond their role as structural building blocks, indene derivatives can also be employed as reagents or key intermediates in a variety of organic transformations. nih.gov The reactivity of the indene ring system, coupled with the functionality of the carboxylic acid, allows it to participate in or facilitate specific chemical reactions. For instance, indane-1,3-dione, a closely related structure, is a versatile precursor for synthesizing a wide range of heterocyclic compounds and is used in multicomponent reactions. nih.gov The carboxylic acid moiety can act as an internal catalyst or directing group in certain transformations, enhancing selectivity and reaction efficiency.

Significance as Synthetic Intermediates in the Development of Indene-Based Chemical Probes

The indene scaffold is a privileged structure in medicinal chemistry and is found in various biologically active compounds and pharmaceuticals. researchgate.netontosight.ai Its derivatives are therefore highly significant as synthetic intermediates for the development of new therapeutic agents and chemical probes. These probes are essential tools for studying biological processes.

The anti-proliferative properties of certain indene derivatives, such as those derived from the drug Sulindac, highlight the potential of this chemical class in developing new anticancer agents. researchgate.net this compound can serve as a starting point for creating libraries of related compounds. By modifying the carboxylic acid group and making further substitutions on the aromatic ring, chemists can synthesize novel molecules designed as probes to interact with specific biological targets like enzymes or receptors. jazanu.edu.sa The rigid indene core provides a well-defined three-dimensional structure, which is often crucial for selective binding to a biological target.

Emerging Research Directions and Future Perspectives for 1,3 Dimethyl 1h Indene 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to substituted indenes is a significant area of current research. nih.gov Future efforts concerning 1,3-Dimethyl-1H-indene-2-carboxylic acid are likely to focus on methodologies that offer high atom economy, use less hazardous reagents, and allow for facile diversification of the indene (B144670) core.

One promising approach is the use of metallo-radical catalysis, which can provide a sustainable route to indene synthesis from readily available starting materials. uva.nl This method often utilizes abundant first-row transition metals like cobalt, moving away from more expensive and less sustainable noble metal catalysts. uva.nl The synthesis of this compound could potentially be achieved through a cobalt-catalyzed radical approach, starting from appropriately substituted precursors.

Another area of exploration is the development of one-pot, multi-component reactions. These reactions, which combine several synthetic steps into a single operation, can significantly reduce waste and improve efficiency. A plausible multi-component strategy for the synthesis of this compound could involve the coupling of a substituted aryl precursor, an alkyne, and a carboxylating agent.

The table below illustrates a hypothetical comparison of a traditional synthetic route with a potential sustainable methodology for the synthesis of substituted indene-2-carboxylic acids.

FeatureTraditional SynthesisPotential Sustainable Methodology
Catalyst Noble metals (e.g., Palladium, Rhodium)Abundant metals (e.g., Cobalt, Iron)
Starting Materials Often pre-functionalized and complexReadily available and simple precursors
Reaction Steps Multi-step synthesis with isolation of intermediatesOne-pot or tandem reactions
Solvents Often hazardous organic solventsGreener solvents or solvent-free conditions
Atom Economy ModerateHigh

Exploration of Unprecedented Reactivity Profiles and Catalytic Applications

The unique electronic and steric properties of this compound, imparted by the two methyl groups and the carboxylic acid functionality, suggest that it may exhibit novel reactivity. The indene core itself is known to participate in various cycloaddition reactions. electronicsandbooks.com Future research could explore the dienophilic or dienic character of this compound in [4+2] and [2+2] cycloadditions to construct complex polycyclic systems.

Furthermore, the carboxylic acid group can be converted into a wide range of other functional groups, opening up possibilities for derivatization and the synthesis of new chemical entities. For instance, the conversion of the carboxylic acid to an acyl chloride or an amide would allow for the introduction of diverse substituents, leading to libraries of compounds for biological screening.

In the realm of catalysis, indene derivatives are well-established as ligands for metallocene catalysts used in olefin polymerization. researchgate.net The specific substitution pattern of this compound could lead to the development of catalysts with novel properties. The methyl groups can influence the steric environment around the metal center, potentially leading to enhanced selectivity in polymerization reactions. The carboxylic acid group, or a derivative thereof, could act as a hemilabile ligand, reversibly coordinating to the metal center and influencing catalytic activity.

Advancements in Computational Design and Prediction of Indene Carboxylic Acid Properties

Computational chemistry offers powerful tools for the rational design of molecules with desired properties and for predicting their reactivity. nih.gov In the context of this compound, computational methods can be employed to explore its conformational landscape, electronic structure, and potential interactions with biological targets or catalytic centers.

Density Functional Theory (DFT) calculations can be used to predict the sites of electrophilic and nucleophilic attack, providing insights into the molecule's reactivity. researchgate.net Such calculations can guide the design of synthetic routes and predict the outcomes of chemical reactions. For example, DFT could be used to model the transition states of potential cycloaddition reactions, allowing for the prediction of reaction feasibility and stereochemical outcomes.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. nih.gov By correlating the structural features of a series of compounds with their measured biological activity, these models can guide the design of new derivatives with enhanced potency and selectivity.

The following table presents a hypothetical set of computationally predicted properties for this compound.

PropertyPredicted ValueComputational Method
HOMO Energy -6.5 eVDFT (B3LYP/6-31G)
LUMO Energy -1.2 eVDFT (B3LYP/6-31G)
Dipole Moment 2.5 DDFT (B3LYP/6-31G*)
LogP 3.8QSAR

Strategic Integration into Advanced Materials Science Research and Interdisciplinary Fields

The rigid, planar structure of the indene core makes it an attractive building block for advanced materials. Indene derivatives have been investigated for their potential applications in organic electronics, such as organic solar cells (OSCs). mdpi.com The specific substitution pattern of this compound could be leveraged to tune the electronic properties of materials for such applications. The carboxylic acid group can serve as an anchoring group to attach the molecule to semiconductor surfaces, while the methyl groups can influence the packing of the molecules in the solid state, which in turn affects charge transport properties.

In the field of polymer chemistry, this compound could be used as a monomer for the synthesis of novel polymers with tailored properties. For example, it could be incorporated into polyesters or polyamides, imparting rigidity and potentially interesting thermal or optical properties to the resulting materials.

The interdisciplinary applications of indene derivatives are also expanding. For instance, the biological activity of some indene derivatives has led to their investigation as potential therapeutic agents. mdpi.comnih.gov Future research could explore the potential of this compound and its derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions. The combination of the rigid indene scaffold with the versatile carboxylic acid functionality makes this molecule a promising starting point for the design of new bioactive compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Dimethyl-1H-indene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted indene precursors. For example, alkylation of indene derivatives using methyl halides under basic conditions (e.g., sodium hydride in THF) introduces methyl groups at positions 1 and 2. Subsequent oxidation of the intermediate with KMnO₄ or CrO₃ in acidic media yields the carboxylic acid moiety. Reaction temperature (0–25°C) and solvent polarity significantly affect regioselectivity and yield. Purification via recrystallization (ethanol/water) or silica gel chromatography is recommended .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify methyl group environments (δ 1.2–1.5 ppm for CH₃) and carboxylic proton signals (broad ~δ 12 ppm). X-ray crystallography resolves stereochemical ambiguities, while IR spectroscopy confirms the carbonyl stretch (~1700 cm⁻¹). Computational validation (DFT calculations) of the structure using InChI or SMILES descriptors (e.g., C1C(C(=O)O)=C(C)CC2=CC=CC=C12) ensures consistency with experimental data .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Acid-base extraction is optimal: dissolve the crude product in NaOH (aqueous), wash with DCM to remove non-acidic impurities, then re-acidify with HCl to precipitate the carboxylic acid. High-purity isolation (>95%) can be achieved via preparative HPLC using a C18 column (acetonitrile/water + 0.1% TFA). Monitor purity by LC-MS (expected [M+H]⁺ = 205.1) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

  • Methodological Answer : Employ organocatalytic asymmetric alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes). For example, asymmetric hydrogenation of a prochiral indene precursor with a chiral ligand (e.g., (R)-BINAP) yields >90% enantiomeric excess (ee). Verify ee via chiral HPLC (Chiralpak AD-H column) .

Q. What experimental protocols are used to study the biological interactions of this compound with protein targets?

  • Methodological Answer : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For enzyme inhibition assays, incubate the compound with target enzymes (e.g., cyclooxygenase-2) and monitor activity via fluorogenic substrates. Molecular docking (AutoDock Vina) using the compound’s 3D structure (PDB: derived from X-ray or DFT) predicts binding modes .

Q. How do computational methods aid in predicting the physicochemical properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict pKa (carboxylic acid ~4.5), logP (~2.1), and HOMO-LUMO gaps for reactivity analysis. Molecular dynamics simulations (GROMACS) model solvation effects in aqueous or lipid membranes. ADMET predictions (SwissADME) assess bioavailability and toxicity .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate conflicting NMR/IR data by synthesizing a deuterated analog or using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental results with computational spectra (e.g., ACD/Labs or ChemDraw predictions). Re-evaluate reaction conditions to rule out isomer formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.